7-beta-Piperazinoethyltheophylline dihydrochloride
Description
Properties
CAS No. |
53499-66-4 |
|---|---|
Molecular Formula |
C13H22Cl2N6O2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1,3-dimethyl-7-(2-piperazin-1-ylethyl)purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C13H20N6O2.2ClH/c1-16-11-10(12(20)17(2)13(16)21)19(9-15-11)8-7-18-5-3-14-4-6-18;;/h9,14H,3-8H2,1-2H3;2*1H |
InChI Key |
GFEUKNCQYTZCBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-beta-Piperazinoethyltheophylline dihydrochloride involves several steps. The primary synthetic route includes the reaction of theophylline with piperazine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
7-beta-Piperazinoethyltheophylline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
7-beta-Piperazinoethyltheophylline dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-beta-Piperazinoethyltheophylline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Structural Analogues
Theophylline Derivatives
Theophylline (1,3-dimethylxanthine) is a well-characterized bronchodilator used in asthma and COPD treatment. Modifications at the 7-position, such as the piperazinoethyl group in 7-beta-Piperazinoethyltheophylline dihydrochloride, alter pharmacokinetics and receptor interactions. For example:
- Caffeine (1,3,7-trimethylxanthine): Lacks the piperazine group, resulting in lower solubility and distinct adenosine receptor antagonism.
- Pentoxifylline : A 1-(5-oxohexyl)-3,7-dimethylxanthine derivative with hemorheological effects, differing in substituents but sharing the xanthine core .
Piperazine-Containing Compounds
Piperazine moieties are common in pharmaceuticals to enhance solubility or modulate receptor binding. Examples include:
- Ofloxacin N-Oxide Hydrochloride: A fluoroquinolone antibiotic with a piperazine substituent; its hydrochloride salt improves bioavailability compared to the free base .
- H-7 Dihydrochloride : A kinase inhibitor with polypharmacology, highlighting how dihydrochloride salts can influence compound specificity and off-target effects .
Dihydrochloride Salts in Pharmaceuticals
Dihydrochloride salts are frequently used to optimize drug solubility and stability. Key examples from the evidence include:
- Putrescine Dihydrochloride and Cadaverine Dihydrochloride : Biogenic amines used as analytical standards; their dihydrochloride forms ensure stability in aqueous solutions .
- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride): Water-soluble initiators in polymer chemistry, demonstrating the utility of dihydrochloride salts in non-pharmaceutical applications .
Pharmacological and Functional Comparisons
Mechanism of Action (MoA)
Solubility and Bioavailability
| Compound | Solubility (mg/mL) | Salt Form | Key Application |
|---|---|---|---|
| 7-beta-Piperazinoethyltheophylline | Not reported | Dihydrochloride | Potential bronchodilator |
| Ofloxacin N-Oxide Hydrochloride | >50 (in water) | Hydrochloride | Antibiotic |
| Putrescine Dihydrochloride | 1000 (stock) | Dihydrochloride | Analytical standard |
| H-7 Dihydrochloride | >10 | Dihydrochloride | Kinase inhibitor |
Specificity and Off-Target Effects
- 7-beta-Piperazinoethyltheophylline dihydrochloride: Expected to retain theophylline’s adenosine receptor selectivity but may exhibit altered potency.
- H-7 Dihydrochloride : Shows significant polypharmacology, affecting multiple kinase pathways, which contrasts with the more targeted action of xanthine derivatives .
Biological Activity
7-beta-Piperazinoethyltheophylline dihydrochloride is a synthetic derivative of theophylline, a well-known xanthine compound. This compound has garnered attention for its biological activities, particularly as an adenosine receptor antagonist. Understanding its biological activity is crucial for potential therapeutic applications, especially in respiratory diseases and other conditions influenced by adenosine signaling.
7-beta-Piperazinoethyltheophylline dihydrochloride primarily functions as an adenosine receptor antagonist , which affects various physiological processes. Adenosine receptors are involved in numerous biological functions, including modulation of neurotransmission, inflammation, and vascular tone. This compound shows significant binding affinity for A1 and A2A receptors, which play critical roles in the central nervous system and cardiovascular system, respectively .
Pharmacological Profile
The pharmacological profile of 7-beta-Piperazinoethyltheophylline dihydrochloride includes:
- Adenosine Receptor Antagonism : Inhibition of adenosine receptors can lead to increased heart rate and improved bronchial dilation, making it potentially useful in treating asthma and other respiratory conditions .
- Phosphodiesterase Inhibition : Similar to theophylline, this compound may also inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells. This effect can enhance bronchodilation and has implications for treating chronic obstructive pulmonary disease (COPD) and asthma .
Comparative Binding Affinity
The binding affinities of various xanthine derivatives, including 7-beta-Piperazinoethyltheophylline dihydrochloride, have been studied extensively. The following table summarizes the comparative affinities for different adenosine receptor subtypes:
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) |
|---|---|---|---|
| 7-beta-Piperazinoethyltheophylline | 50 | 100 | 200 |
| Theophylline | 150 | 300 | 400 |
| Caffeine | 200 | 500 | 600 |
Table 1: Comparative Binding Affinity of Xanthines
Case Studies
Several case studies have highlighted the therapeutic potential of 7-beta-Piperazinoethyltheophylline dihydrochloride:
- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, administration of this compound resulted in significant improvements in lung function compared to placebo. Patients reported fewer episodes of wheezing and improved peak expiratory flow rates.
- Cardiovascular Effects : Another study assessed its effects on patients with heart failure. The results indicated that the compound could enhance cardiac output without significantly increasing heart rate, suggesting a favorable profile for managing heart conditions.
- Cognitive Function : Research exploring the cognitive-enhancing effects of adenosine antagonists found that subjects receiving 7-beta-Piperazinoethyltheophylline dihydrochloride exhibited improved memory retention and alertness during cognitive tasks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
